3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile
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Overview
Description
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is known to enhance the biological activity of molecules, making it significant in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of trichloromethyl-pyridine, which undergoes an exchange reaction between chlorine and fluorine atoms . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and maintain the stringent reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate, known for its use as a proherbicide.
Fluopicolide: A fungicide with a trifluoromethyl group, affecting spectrin-like proteins in the cytoskeleton of oomycetes.
Uniqueness
3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-19-10-17(21(23,24)25)12-27-20(19)9-14-4-6-18(7-5-14)28-13-16-3-1-2-15(8-16)11-26/h1-8,10,12H,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOGBNPLOKCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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